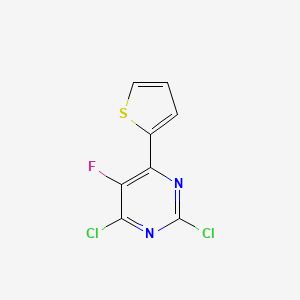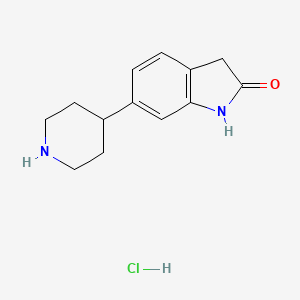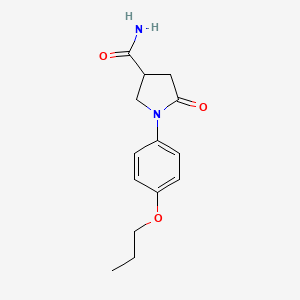
tert-Butyl 2-bromo-2-(triphenylphosphoranylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C24H24BrO2P. It is known for its applications in organic synthesis, particularly as a Wittig reagent. This compound is characterized by its crystalline powder form and white color .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate can be synthesized through the nucleophilic substitution of ethyl 2-bromoacetate with triphenylphosphine under refluxing conditions in toluene. The resulting phosphonium bromide salt is then deprotonated with sodium hydroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process typically includes careful control of temperature and reaction times to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include triphenylphosphine and sodium hydroxide, with toluene as the solvent.
Oxidation and Reduction: Specific reagents depend on the desired transformation, but may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate depend on the reaction type. For example, nucleophilic substitution typically yields phosphonium salts, while oxidation and reduction can produce a variety of organic compounds .
Aplicaciones Científicas De Investigación
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is used in various scientific research applications, including:
Organic Synthesis: As a Wittig reagent, it is employed in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of aldose reductase inhibitors and other pharmaceutical compounds.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and molecular interactions.
Industrial Applications: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets include carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a phosphonium ylide intermediate .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (triphenylphosphoranylidene)acetate: Similar in structure and function, used as a Wittig reagent.
Ethyl 2-bromoacetate: A precursor in the synthesis of tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate.
Uniqueness
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is unique due to its specific combination of a tert-butyl ester and a bromo group, which enhances its reactivity and versatility in organic synthesis. Its ability to form stable phosphonium ylides makes it particularly valuable in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C24H24BrO2P |
|---|---|
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24BrO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clave InChI |
WVGOZYLIGNLMDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


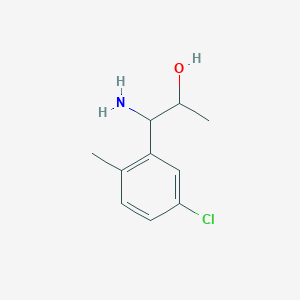
![4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13027119.png)

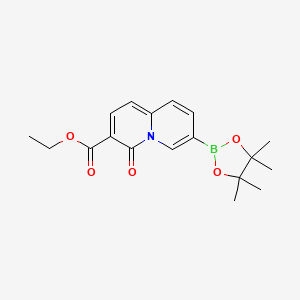
![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
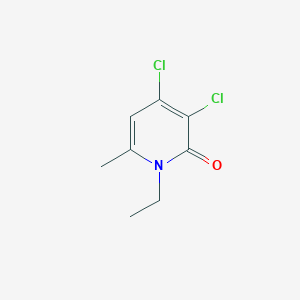
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)

![{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B13027160.png)
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)
